MMV665852
Description
Historical Context of Urea (B33335) Derivatives in Chemistry and Biology
The journey of urea and its derivatives is a cornerstone in the history of chemistry. In 1773, the French chemist Hilaire-Marin Rouelle first isolated urea from urine. britannica.com However, the most pivotal moment arrived in 1828 when the German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically ammonium (B1175870) cyanate. britannica.comwikipedia.org This achievement was groundbreaking as it was the first synthesis of a naturally occurring organic compound from inorganic materials, effectively dismantling the prevailing "vital force" theory which posited that organic compounds could only be produced by living organisms. scitepress.orgscitepress.org
In biological systems, urea plays a crucial role as the primary nitrogenous end product of protein metabolism in mammals and some fish. britannica.comwikipedia.org The liver forms urea from ammonia, a toxic byproduct of amino acid breakdown, through the urea cycle. wikipedia.org This process is essential for detoxifying the body and maintaining nitrogen balance.
The ability of the urea functional group to form stable hydrogen bonds with various biological targets has made urea derivatives central to medicinal chemistry and drug discovery. nih.gov This property allows for specific drug-target interactions, influencing biological activity and drug efficacy. nih.gov Consequently, a vast number of urea derivatives have been explored and utilized in a wide array of therapeutic applications. nih.gov
Overview of Halogenated Phenylurea Compounds in Academic Literature
Halogenated phenylurea compounds are a significant class of substituted ureas that have garnered considerable attention in academic research. These compounds are characterized by a phenyl ring substituted with one or more halogen atoms. The presence and position of these halogens can significantly influence the compound's physical, chemical, and biological properties.
In the field of agriculture, many halogenated phenylureas have been developed and used as herbicides. researchgate.net Their mode of action often involves the inhibition of photosynthesis in target weeds. researchgate.net Compounds like diuron (B1670789) and linuron (B1675549) are well-known examples of phenylurea herbicides that have been extensively studied for their efficacy and environmental fate. researchgate.netnih.gov
Beyond agriculture, halogenated phenylureas are valuable intermediates and building blocks in organic synthesis. The reactivity of the aromatic ring and the urea functional group allows for the creation of more complex molecules. lookchem.com In medicinal chemistry, the introduction of halogen atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This has led to the investigation of halogenated phenylureas for various therapeutic purposes. For instance, a close relative of 1,3-bis(3,4-dichlorophenyl)urea, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), has been studied for its anti-cancer properties in melanoma and lung cancer. nih.govnih.gov
The degradation of halogenated phenylurea herbicides in the environment is a subject of ongoing research. Studies have shown that these compounds can be broken down by microorganisms, although the degradation process can be slow. researchgate.net The metabolites formed during this degradation are also of interest due to their potential environmental impact. nih.gov
Significance of 1,3-Bis(3,4-dichlorophenyl)urea within Contemporary Chemical Research
1,3-Bis(3,4-dichlorophenyl)urea, also known as 3,3',4,4'-tetrachlorocarbanilide, holds a specific niche within contemporary chemical research. scbt.com Its structure, featuring two 3,4-dichlorophenyl groups attached to a central urea moiety, makes it a subject of interest in several scientific domains.
One of the primary areas of its significance is as a starting material or intermediate in chemical synthesis. lookchem.com The presence of chlorinated aromatic rings and the urea functional group provides a versatile scaffold for the development of new molecules with potential applications in various industries, including pharmaceuticals and agrochemicals. lookchem.com
In the context of environmental science, 1,3-Bis(3,4-dichlorophenyl)urea is recognized as a co-contaminant found in aquatic environments in the United States. lookchem.com Its detection and quantification are important for monitoring water quality and understanding the extent of pollution from related compounds.
Furthermore, research has explored the biological activities of compounds structurally related to 1,3-bis(3,4-dichlorophenyl)urea. For example, a study on its isomer, 1,3-bis(3,5-dichlorophenyl)urea, demonstrated its potential as an electron transport inhibitor. nih.gov While direct research on the biological applications of 1,3-bis(3,4-dichlorophenyl)urea is less extensive, its structural similarity to other bioactive phenylureas suggests it could be a valuable lead compound for further investigation.
Research Gaps and Future Directions for 1,3-Bis(3,4-dichlorophenyl)urea Studies
Despite its presence in the chemical literature, there are several research gaps concerning 1,3-Bis(3,4-dichlorophenyl)urea. A comprehensive understanding of its biological activity profile is still lacking. While related compounds have shown interesting properties, dedicated studies to elucidate the specific interactions of 1,3-bis(3,4-dichlorophenyl)urea with biological targets are needed.
Future research could focus on several key areas:
Synthesis of Analogs: The synthesis and biological evaluation of a library of analogs of 1,3-bis(3,4-dichlorophenyl)urea could reveal structure-activity relationships. Modifying the substitution pattern on the phenyl rings or altering the urea linkage could lead to compounds with enhanced potency or selectivity for specific biological targets.
Elucidation of Mechanism of Action: For any observed biological activity, detailed mechanistic studies would be crucial. This could involve identifying the specific enzymes, receptors, or cellular pathways that 1,3-bis(3,4-dichlorophenyl)urea interacts with.
Environmental Fate and Toxicology: A more in-depth investigation into the environmental degradation pathways and the toxicity of its metabolites would be beneficial. Understanding how this compound persists and transforms in the environment is essential for a complete risk assessment.
Material Science Applications: The rigid and symmetric structure of 1,3-bis(3,4-dichlorophenyl)urea suggests potential applications in material science. Its ability to form hydrogen bonds could be exploited in the design of novel polymers, gels, or crystalline materials with specific properties.
Addressing these research gaps will provide a more complete picture of the chemical and biological significance of 1,3-Bis(3,4-dichlorophenyl)urea and could unlock new applications for this intriguing molecule.
Detailed Research Findings
Chemical and Physical Properties
1,3-Bis(3,4-dichlorophenyl)urea is a solid compound with the chemical formula C₁₃H₈Cl₄N₂O. scbt.comuni.lu Its molecular weight is 350.03 g/mol . scbt.com The structure consists of a central urea group linking two 3,4-dichlorophenyl rings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₄N₂O | scbt.comuni.lu |
| Molecular Weight | 350.03 g/mol | scbt.com |
| Monoisotopic Mass | 347.9391 Da | uni.lu |
| CAS Number | 4300-43-0 | lookchem.comscbt.com |
| Alternate Name | 3,3′,4,4′-Tetrachlorocarbanilide | scbt.com |
Synthesis and Characterization
The synthesis of symmetrical diaryl ureas like 1,3-bis(3,4-dichlorophenyl)urea is typically achieved through the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. nih.gov A common method involves the reaction of 3,4-dichloroaniline (B118046) with a suitable carbonyl source. For instance, the synthesis of the related compound, 1,3-bis(3,5-dichlorophenyl)urea, involves the reaction of 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate. nih.govnih.gov A similar approach could be employed for the synthesis of 1,3-bis(3,4-dichlorophenyl)urea.
Characterization of the synthesized compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. nih.gov
Applications in Chemical Research
The primary application of 1,3-Bis(3,4-dichlorophenyl)urea in chemical research is as an intermediate or building block for the synthesis of more complex molecules. lookchem.com Its chlorinated phenyl rings and urea functionality make it a useful scaffold for developing new compounds with potential applications in various fields. lookchem.com It is also used as a monitoring agent to assess the presence of chlorocarbanilide co-contaminants in aquatic environments. lookchem.com While its direct use in pesticide formulations has been mentioned, specific details are limited. lookchem.com
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195624 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
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Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4300-43-0 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
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| Record name | 4300-43-0 | |
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| Record name | 4300-43-0 | |
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| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
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| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |
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| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |
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Synthetic Methodologies and Reaction Pathways of 1,3 Bis 3,4 Dichlorophenyl Urea
Conventional Phosgene-Based Synthetic Routes
The traditional synthesis of 1,3-bis(3,4-dichlorophenyl)urea relies on the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). This method is a two-step process that begins with the formation of an isocyanate, followed by a nucleophilic addition reaction.
Nucleophilic Addition-Elimination Reactions in Dichloromethane (B109758)
The second and final step to form 1,3-bis(3,4-dichlorophenyl)urea involves the reaction of the newly formed 3,4-dichlorophenyl isocyanate with a second equivalent of 3,4-dichloroaniline (B118046). wikipedia.org This reaction is a classic example of nucleophilic addition of the amine to the highly electrophilic carbonyl carbon of the isocyanate group. The reaction is commonly carried out in a non-polar aprotic solvent, with dichloromethane being a frequent choice due to its ability to dissolve the reactants and its relative inertness. researchgate.netrsc.org The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline attacks the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which then rapidly rearranges to the stable urea (B33335) product.
Reaction Stoichiometry and Temperature Control in Synthesis
Precise control of reaction stoichiometry and temperature is critical for maximizing the yield and purity of 1,3-bis(3,4-dichlorophenyl)urea in the phosgene-based route. For the initial isocyanate formation, a slight excess of the amine or the use of a base like triethylamine (B128534) is common to neutralize the hydrogen chloride byproduct that is formed. chemicalforums.comrsc.org The reaction temperature is often carefully managed, typically starting at a low temperature (e.g., 0 °C) during the addition of triphosgene to control the exothermic nature of the reaction, and then gradually warming to room temperature. chemicalforums.com In the subsequent reaction of the isocyanate with the second equivalent of the amine, a 1:1 molar ratio is employed. This step is also often performed at controlled temperatures, starting from 0 °C and allowing it to proceed to completion at room temperature.
| Parameter | Value/Condition | Source |
| Step 1: Isocyanate Formation | ||
| Reactants | 3,4-dichloroaniline, Triphosgene | chemicalforums.comrsc.org |
| Stoichiometry (Amine:Triphosgene) | ~3:1 | chemicalforums.com |
| Solvent | Dichloromethane (DCM) | rsc.org |
| Temperature | 0 °C to room temperature | chemicalforums.com |
| Step 2: Urea Formation | ||
| Reactants | 3,4-dichlorophenyl isocyanate, 3,4-dichloroaniline | wikipedia.org |
| Stoichiometry (Isocyanate:Amine) | 1:1 | N/A |
| Solvent | Dichloromethane (DCM) | rsc.org |
| Temperature | 0 °C to room temperature | N/A |
Alternative and Greener Synthetic Approaches
In response to the environmental and safety concerns associated with phosgene and its derivatives, greener synthetic methods have been developed. These approaches often utilize less hazardous reagents and more environmentally benign solvents like water.
Catalyst-Free Synthesis in Aqueous Media
A notable green alternative for the synthesis of ureas involves a catalyst-free reaction in an aqueous medium. rsc.org This method circumvents the need for volatile and often toxic organic solvents. The reaction proceeds under mild conditions, making it an attractive option for sustainable chemical production. This approach is particularly significant as it reduces the environmental footprint of the synthesis. rsc.org
Nucleophilic Addition of Amines to Potassium Isocyanate
This greener synthetic route relies on the nucleophilic addition of an amine to an alkali metal isocyanate, such as potassium isocyanate (KOCN). rsc.org In this one-pot synthesis, 3,4-dichloroaniline would react with potassium isocyanate in water. The reaction is typically facilitated by the presence of a dilute acid, such as aqueous hydrochloric acid, which protonates the isocyanate to form isocyanic acid in situ. The amine then attacks the isocyanic acid to yield the urea. A study on the synthesis of N-substituted ureas in water demonstrated the successful synthesis of 1-(3,4-dichlorophenyl)urea (B109879) with a good yield, highlighting the viability of this method for producing the target compound's precursors and analogues. rsc.org The simplicity of the procedure, which often involves simple filtration to isolate the product, further enhances its appeal as a green synthetic method. rsc.org
| Parameter | Value/Condition | Source |
| Reactants | 3,4-dichloroaniline, Potassium Isocyanate | rsc.org |
| Solvent | Water | rsc.org |
| Catalyst | None (Catalyst-free) | rsc.org |
| Additive | Aqueous HCl | rsc.org |
| Temperature | Room Temperature | rsc.org |
| Product Example | 1-(3,4-dichlorophenyl)urea | rsc.org |
| Yield (for 1-(3,4-dichlorophenyl)urea) | 71% | rsc.org |
Comparative Analysis of Synthetic Yields and Purity
The synthesis of symmetrical diaryl ureas such as 1,3-Bis(3,4-dichlorophenyl)urea can be achieved through several reliable methods. The most common pathways involve the reaction of 3,4-dichloroaniline with a carbonyl source, such as phosgene, triphosgene, or by reacting 3,4-dichloroaniline with 3,4-dichlorophenyl isocyanate.
One prevalent method involves the use of triphosgene as a phosgene substitute to react with an arylamine. A study on the synthesis of symmetrical diaryl ureas demonstrated that this approach, using triethylamine as a base, can produce the desired compounds in moderate to excellent yields. lookchem.com A key advantage of this method is the potential for high purity, with some products being collected in almost quantitative yield without the need for column chromatography. lookchem.com
Another established route is the reaction of an aniline (B41778) derivative with a corresponding isocyanate. For instance, the synthesis of the similar compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) is achieved by reacting 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate in a solvent like dichloromethane at ambient temperature. nih.govnih.gov This suggests a parallel and effective pathway for 1,3-Bis(3,4-dichlorophenyl)urea by reacting 3,4-dichloroaniline with 3,4-dichlorophenyl isocyanate. wikipedia.org
The table below provides a comparative overview of these primary synthetic methodologies.
| Synthetic Method | Reactants | Reagents/Solvents | Reported Yield | Purity |
| Triphosgene Method | 3,4-Dichloroaniline, Triphosgene | Triethylamine, Dichloromethane | Moderate to Excellent | High; potentially quantitative without chromatography lookchem.com |
| Isocyanate Method | 3,4-Dichloroaniline, 3,4-Dichlorophenyl isocyanate | Dichloromethane | High (inferred from analogs) nih.govnih.gov | High |
Mechanistic Investigations of Urea Bond Formation
The formation of the central urea linkage (-NH-C(O)-NH-) in 1,3-Bis(3,4-dichlorophenyl)urea is a result of a nucleophilic addition reaction. The specific mechanism is dependent on the chosen synthetic pathway, primarily revolving around the generation and subsequent reaction of an isocyanate intermediate.
Role of Intermediates in Reaction Pathways
In the synthesis of 1,3-Bis(3,4-dichlorophenyl)urea from an aniline precursor, the key reactive intermediate is 3,4-dichlorophenyl isocyanate .
Formation via Phosgene/Triphosgene : When 3,4-dichloroaniline is treated with phosgene (or its safer solid equivalent, triphosgene), the amine group acts as a nucleophile, attacking the carbonyl carbon of the phosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), resulting in the formation of 3,4-dichlorophenyl isocyanate. Triethylamine is often used as a base to neutralize the HCl byproduct. lookchem.com
Reaction of the Isocyanate : Once formed, the 3,4-dichlorophenyl isocyanate becomes a potent electrophile. The isocyanate carbon is highly susceptible to nucleophilic attack. A second molecule of 3,4-dichloroaniline then acts as the nucleophile. The nitrogen atom of the aniline attacks the central carbon of the isocyanate group. This addition reaction leads to the formation of the stable urea bond, yielding the final product, 1,3-Bis(3,4-dichlorophenyl)urea.
This two-step process, occurring in a single pot, is a cornerstone for the synthesis of symmetrically substituted ureas.
| Step | Reactant(s) | Intermediate Formed | Product |
| 1 | 3,4-Dichloroaniline + Triphosgene | 3,4-Dichlorophenyl isocyanate | - |
| 2 | 3,4-Dichlorophenyl isocyanate + 3,4-Dichloroaniline | - | 1,3-Bis(3,4-dichlorophenyl)urea |
Influence of Reaction Conditions on Product Selectivity
The conditions under which the synthesis is performed have a significant impact on the reaction's efficiency, yield, and purity, thereby influencing product selectivity.
Temperature : The synthesis of diaryl ureas can often be conducted under mild conditions, including at ambient temperature. lookchem.comnih.gov Controlling the temperature is crucial, especially during the addition of reagents like triphosgene, to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.
Catalyst/Base : In methods utilizing phosgene or triphosgene, a base like triethylamine is essential. lookchem.com It acts as an acid scavenger, neutralizing the HCl generated during the formation of the isocyanate. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and unable to participate in the reaction, thus ensuring the reaction proceeds to completion.
Atmosphere : Conducting the reaction under an inert atmosphere, such as nitrogen (N₂), is a common practice. nih.govnih.gov This measure also serves to exclude atmospheric moisture, protecting the sensitive isocyanate intermediate from hydrolysis and maximizing the yield of the desired urea product.
Mechanistic Investigations of Biological Activities of 1,3 Bis 3,4 Dichlorophenyl Urea
Antimicrobial Activity and Mechanism of Action
1,3-Bis(3,4-dichlorophenyl)urea has demonstrated notable antibacterial properties, which are attributed to its specific interactions with fundamental cellular processes in bacteria.
The primary mechanism behind the antimicrobial activity of 1,3-Bis(3,4-dichlorophenyl)urea is its function as an electron transport inhibitor. nih.gov By disrupting the electron transport chain, the compound interferes with bacterial respiration, a critical process for energy production and survival. Studies on a closely related compound, N,N'-bis(3,5-dichlorophenyl)urea (SR4), have shown that bisaryl ureas can uncouple mitochondrial oxidative phosphorylation. nih.gov This process is achieved through a fatty acid-activated mechanism, where the urea (B33335) derivative acts as an anion transporter across the lipid bilayer, facilitating a proton leak that depolarizes the membrane. nih.gov While this specific mechanism was detailed for a structural isomer, the established role of 1,3-Bis(3,4-dichlorophenyl)urea as an electron transport inhibitor suggests a similar mode of action. nih.gov Further research has indicated that the effective concentration for inhibiting bacterial respiration is significantly lower—by a factor of 50—than the concentration needed to cause similar inhibition in rat mitochondrial respiration, suggesting a degree of selectivity for bacterial systems. nih.gov
Research has confirmed the antibacterial activity of 1,3-Bis(3,4-dichlorophenyl)urea, particularly against Staphylococcus aureus. nih.govresearchgate.net Its ability to inhibit electron transport contributes to reducing the hemolytic activity of S. aureus. nih.gov
While direct data on the broad-spectrum efficacy of 1,3-Bis(3,4-dichlorophenyl)urea is limited, studies on structurally similar derivatives provide insight into the potential of the (3,4-dichlorophenyl)urea scaffold. For instance, the derivative 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (compound 3l ) exhibited remarkable and selective growth inhibition against Acinetobacter baumannii. nih.gov
Table 1: Growth Inhibition of a Derivative, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, against Various Microbial Strains nih.gov
| Microbial Strain | Type | % Growth Inhibition |
| Escherichia coli | Gram-negative | Moderate to Poor |
| Klebsiella pneumoniae | Gram-negative | Moderate |
| Acinetobacter baumannii | Gram-negative | 94.5% |
| Pseudomonas aeruginosa | Gram-negative | Moderate to Poor |
| Staphylococcus aureus | Gram-positive | Moderate |
| Candida albicans | Fungus | Moderate to Poor |
| Cryptococcus neoformans | Fungus | Moderate to Poor |
Data based on the screening of compound 3l , a derivative of 1,3-Bis(3,4-dichlorophenyl)urea. nih.gov
Urea and thiourea (B124793) derivatives are structurally similar, with the key difference being the substitution of the oxygen atom in urea with a sulfur atom in thiourea. mdpi.com Both classes of compounds are known to possess antimicrobial properties. researchgate.netmdpi.comnih.gov
Structurally related thioureas have been shown to facilitate proton transport across lipid bilayers, a mechanism that contributes to their biological activity. nih.gov The thiourea group can act as an anion transporter, which, in the presence of fatty acids, leads to proton leak and membrane depolarization. nih.gov While both ureas and thioureas with dichlorophenyl substitutions show biological activity, the nature of the chalcogen (oxygen vs. sulfur) can influence their specific mechanisms and potency. For example, 1,3-bis(3,4-dichlorophenyl) thiourea has been noted for its strong antioxidant activity. mdpi.com Another complex thiourea derivative, 1,1'-(Naphthalene-1,5-diyl)bis(3-(3,4-dichlorophenyl)thiourea), has demonstrated significant antibacterial activity against a range of gram-positive and gram-negative bacteria. acgpubs.org
Table 2: Comparison of 1,3-Bis(3,4-dichlorophenyl)urea and a Related Thiourea Derivative
| Compound | Core Structure | Reported Biological Activity |
| 1,3-Bis(3,4-dichlorophenyl)urea | Urea (C=O) | Electron transport inhibition, antibacterial (S. aureus), protection of endothelial cells. nih.gov |
| 1,3-Bis(3,4-dichlorophenyl)thiourea | Thiourea (C=S) | Strong antioxidant activity. mdpi.com |
Cellular Protective Effects
Beyond its antimicrobial properties, 1,3-Bis(3,4-dichlorophenyl)urea has been observed to confer protective effects on mammalian cells under specific stress conditions.
In the context of its activity against Staphylococcus aureus, 1,3-Bis(3,4-dichlorophenyl)urea was found to protect cultured endothelial cells from lysis. nih.gov This protective effect is directly linked to its ability to inhibit the hemolytic activity of the bacterium. By neutralizing a key virulence mechanism, the compound helps preserve the integrity of endothelial cells that would otherwise be damaged by bacterial toxins. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activity of diarylurea compounds is closely tied to their chemical structure. SAR studies reveal that the dichlorophenylurea core is a critical pharmacophore for the observed effects.
The presence of lipophilic, electron-withdrawing groups on the aryl rings, such as chlorine atoms, appears to be crucial for the mechanism of mitochondrial uncoupling and, by extension, the inhibition of bacterial respiration. nih.gov Studies on a library of substituted bisaryl ureas found that such features enhanced electrogenic proton transport and the ability to depolarize mitochondria. nih.gov
Furthermore, modifications to the urea nitrogens can significantly modulate activity and selectivity. The addition of a bulky, lipophilic adamantane (B196018) moiety to the (3,4-dichlorophenyl)urea core resulted in a derivative with potent and selective activity against Acinetobacter baumannii, highlighting that while the core structure provides the fundamental mechanism, peripheral modifications can fine-tune the biological profile. nih.gov The activity of the related but simpler compound 3-(3,4-dichlorophenyl)-1,1-dimethylurea (Diuron) as an inhibitor of bacterial photosynthesis further supports the importance of the 3,4-dichlorophenyl group in disrupting cellular energy metabolism. nih.gov
Influence of Halogen Substituent Position on Biological Targets
The specific placement of halogen atoms on the phenyl rings of diaryl urea compounds is a critical determinant of their biological activity and targets. The subject compound, 1,3-bis(3,4-dichlorophenyl)urea, features chlorine atoms at the 3 and 4 positions of each aromatic ring. This substitution pattern can be contrasted with its positional isomer, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (known as COH-SR4), to understand the impact of halogen placement.
While both are dichlorophenyl ureas, their biological effects differ, suggesting that the target affinity or mechanism of action is sensitive to the chlorine substitution pattern. For instance, 1,3-bis(3,5-dichlorophenyl)urea has been investigated for its anti-cancer properties in melanoma and lung cancer. In contrast, early studies of 1,3-bis(3,4-dichlorophenyl)urea identified it as an electron transport inhibitor. This distinction suggests that moving the chlorine atom from the 4 to the 5 position shifts the compound's primary biological target or its interaction with cellular pathways.
Table 1: Comparison of Positional Isomers
| Compound | Structure | CAS Number | Known Biological Association |
|---|---|---|---|
| 1,3-Bis(3,4-dichlorophenyl)urea | 4300-43-0 | Electron transport inhibitor | |
| 1,3-Bis(3,5-dichlorophenyl)urea (COH-SR4) | 119114-15-5 | Anti-cancer activity (melanoma, lung cancer) |
Impact of Substituent Modifications on Bioactivity
The bioactivity of urea derivatives can be significantly altered by modifying the substituents attached to the central urea moiety. Structure-activity relationship (SAR) studies on various diaryl urea series reveal key principles that are applicable to 1,3-bis(3,4-dichlorophenyl)urea. nih.gov
Key structural features essential for the activity of diaryl ureas include:
The Urea Linker: The -NH-CO-NH- group is crucial. It acts as a rigid scaffold and a hydrogen bond donor-acceptor, facilitating interactions with protein targets. Replacing the urea with a thiourea or carbamate (B1207046) often leads to a significant decrease in potency. nih.gov
Aryl Substituents: The nature of the aromatic rings is paramount. In the case of 1,3-bis(3,4-dichlorophenyl)urea, the two dichlorophenyl groups are critical. General SAR studies show that bulky, rigid ring systems often enhance activity. nih.govnih.gov For example, in some series, replacing a phenyl ring with a more complex system like quinoxalindione can modulate activity by affecting properties like rigidity and polarity. nih.gov
N-Methylation: The addition of methyl groups to the nitrogen atoms of the urea bridge generally reduces or abolishes activity, highlighting the importance of the N-H protons for hydrogen bonding with biological targets. nih.gov
These principles underscore that the specific combination of the urea core and the 3,4-dichlorophenyl substituents in 1,3-bis(3,4-dichlorophenyl)urea is finely tuned for its observed biological effects.
Correlation of Lipophilicity and Electron-Withdrawing Groups with Activity
The lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents) and electronic properties of a molecule are fundamental to its biological activity, influencing its absorption, distribution, and target interaction. nih.gov
Lipophilicity: 1,3-Bis(3,4-dichlorophenyl)urea is a highly lipophilic molecule, a property conferred by its two dichlorophenyl rings. Its predicted XlogP value, a common measure of lipophilicity, is 6.0. uni.lu High lipophilicity allows the compound to readily cross biological membranes, such as cell membranes and mitochondrial membranes, which is consistent with its role as a potential modulator of intracellular processes like electron transport.
Electron-Withdrawing Groups: The chlorine atoms on the phenyl rings are strong electron-withdrawing groups. This has two major effects:
It increases the acidity of the N-H protons on the urea bridge, making them better hydrogen bond donors. This can strengthen the interaction with amino acid residues (like glutamate, aspartate, or backbone carbonyls) in a protein's binding site.
Quantitative structure-activity relationship (QSAR) studies on related compounds have shown that molecular rigidity and aromaticity are important factors for improving activity, properties that are both present in 1,3-bis(3,4-dichlorophenyl)urea. nih.gov
Table 2: Physicochemical Properties of 1,3-Bis(3,4-dichlorophenyl)urea
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H8Cl4N2O | uni.lu |
| Molecular Weight | 347.9391 g/mol | uni.lu |
| Predicted XlogP (Lipophilicity) | 6.0 | uni.lu |
Computational Docking Studies for Protein Interactions
Computational molecular docking is a powerful tool used to predict how a small molecule (ligand) binds to the active site of a target protein. nih.gov This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For diaryl urea derivatives, docking studies are instrumental in elucidating their mechanism of action by identifying key interactions within the binding pockets of kinases and other enzymes.
While specific molecular docking studies for 1,3-bis(3,4-dichlorophenyl)urea are not prominently available in the reviewed literature, the principles from studies on analogous compounds can be inferred. For a molecule like this, a typical docking simulation would likely show:
Hydrogen Bonding: The two N-H groups of the urea core acting as hydrogen bond donors to acceptor sites on the protein, such as the carboxylate side chains of aspartate or glutamate.
Hydrophobic Interactions: The dichlorophenyl rings fitting into hydrophobic pockets of the binding site.
Halogen Bonding: The chlorine atoms potentially forming halogen bonds with electron-rich atoms like oxygen or sulfur in the protein active site, further stabilizing the complex.
Programs like AutoDock Vina are frequently used for such predictions, providing insights that can guide further experimental validation and drug design. scripps.edu
Modulation of Biological Pathways
Potential Electron Transport Interference
Research has indicated that 1,3-bis(3,4-dichlorophenyl)urea acts as an inhibitor of electron transport. This mechanism was observed in studies where the compound reduced the hemolytic activity of Staphylococcus aureus and offered protection to cultured endothelial cells from lysis.
The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that are fundamental to cellular respiration and energy (ATP) production. The high lipophilicity of 1,3-bis(3,4-dichlorophenyl)urea would facilitate its accumulation in the lipid-rich mitochondrial membranes where the ETC is located. By interfering with the flow of electrons between the protein complexes of the ETC, the compound can disrupt the cell's ability to generate energy, leading to cellular stress and, ultimately, the inhibition of biological processes in pathogens like S. aureus. This mechanism is distinct from that of its 3,5-dichloro isomer, which is more commonly associated with anti-cancer signaling pathways.
Environmental Fate and Degradation Pathways of 1,3 Bis 3,4 Dichlorophenyl Urea and Analogues
Biodegradation Mechanisms in Environmental Matrices
Microorganisms are the principal agents responsible for the breakdown of diuron (B1670789) in both soil and aquatic environments. psu.edu The rate and extent of this biodegradation can be influenced by various factors, including the microbial population present and environmental conditions. atamanchemicals.com
In aerobic conditions, the primary microbial degradation pathway for diuron is well-established. psu.edu It involves a series of enzymatic reactions initiated by bacteria and fungi. nih.govresearchgate.net Several bacterial strains, such as Arthrobacter globiformis and Sphingomonas sp. SRS2, and fungal species, including those from the Mortierella genus, have been identified as capable of degrading diuron. nih.govresearchgate.netnih.gov The process typically begins with attacks on the dimethylurea side chain. nih.gov
The aerobic biodegradation of diuron proceeds through successive N-demethylations. nih.govpsu.edu This stepwise removal of methyl groups from the urea (B33335) side chain is a key initial transformation. researchgate.net Following demethylation, the amide bond of the resulting metabolites is hydrolyzed, leading to the formation of chlorinated anilines. nih.govresearchgate.net This hydrolysis is considered a critical enzymatic step in the mineralization of diuron. researchgate.net
The initial N-demethylation of diuron results in the formation of N-(3,4-dichlorophenyl)-N-methylurea (DCPMU). nih.govpsu.edu Subsequent demethylation of DCPMU produces 3,4-dichlorophenylurea (DCPU). psu.eduresearchgate.net The transient accumulation of these metabolites is a common observation during the microbial degradation of diuron. researchgate.net Both DCPMU and DCPU have been detected in soil and water samples where diuron has been applied. researchgate.net
The hydrolysis of the urea group in both DCPMU and DCPU leads to the formation of 3,4-dichloroaniline (B118046) (DCA). nih.govpsu.eduresearchgate.net DCA is a significant and often persistent metabolite in the degradation pathway of diuron and other phenylurea herbicides. nih.govresearchgate.net Its presence has been noted in various environmental compartments, including natural waters. nih.gov The formation of DCA is a crucial step, as it can be more toxic than the parent compound, diuron. nih.govnih.gov Some microbial strains can further degrade DCA, while in other cases, it may accumulate. nih.govresearchgate.net
Abiotic Degradation Processes
While biodegradation is the primary fate of diuron, abiotic processes can also contribute to its transformation, albeit generally to a lesser extent. psu.edu
The chemical hydrolysis of the ureide group in diuron is a recognized abiotic degradation pathway. This process is generally slow under neutral pH conditions but can be accelerated in strongly acidic or alkaline environments, leading to the formation of 3,4-dichloroaniline (DCA). researchgate.net However, under typical environmental conditions, microbial degradation is the more significant process for diuron dissipation. psu.edu
Compound Information Table
| Compound Name | Abbreviation | Chemical Formula |
| 1,3-Bis(3,4-dichlorophenyl)urea | Diuron | C₉H₁₀Cl₂N₂O |
| N-(3,4-dichlorophenyl)-N-methylurea | DCPMU | C₈H₈Cl₂N₂O |
| 3,4-dichlorophenylurea | DCPU | C₇H₆Cl₂N₂O |
| 3,4-Dichloroaniline | DCA | C₆H₅Cl₂N |
| N-(3-chlorophenyl)-N-methylurea | CPMU | Not specified in search results |
| 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea | Not specified in search results | Not specified in search results |
| 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea | Not specified in search results | Not specified in search results |
| Tetrachloroazobenzene | TCAB | Not specified in search results |
| 4,5-dichlorocatechol | Not specified in search results | Not specified in search results |
| 3,4-dichlorohex-3-ene-1,6-diol | Not specified in search results | Not specified in search results |
| 3-chloro-4-oxohexanedioic acid | Not specified in search results | Not specified in search results |
| 4-chloroaniline | 4-CA | Not specified in search results |
| 3,4-dichloroacetanilide | 3,4-DCAA | Not specified in search results |
| 3,3′,4,4′-tetrachloroazobenzene | TCAB | Not specified in search results |
| 1,3-bis (3,5-dichlorophenyl) urea | COH-SR4 | C₁₃H₈Cl₄N₂O |
Metabolite Formation Pathway
A simplified representation of the primary degradation pathway of Diuron:
Diuron → N-demethylation → DCPMU → N-demethylation → DCPU → Hydrolysis → DCA
Research Findings on Diuron Degradation
| Finding | Organism/Condition | Key Metabolites | Reference |
| Aerobic biodegradation pathway established. | Microbes in aquatic and soil environments | DCPMU, DCPU, DCA | psu.edu |
| Successive N-demethylations followed by cleavage of the urea group. | Sphingomonas sp. SRS2 | DCPMU, DCPU, 3,4-DCA | nih.gov |
| Formation of demethylated products. | Three fungal strains | DCPMU, DCPU | psu.edu |
| Hydrolysis of the amide bond is a key enzymatic step. | Arthrobacter globiformis strain D47 | 3,4-DCA | nih.gov |
| Abiotic hydrolysis increases in acidic or alkaline conditions. | Chemical hydrolysis | 3,4-DCA | researchgate.net |
Photodegradation in Aquatic Environments
The breakdown of phenylurea compounds in water is significantly influenced by light. Photodegradation, or photolysis, is a key process that determines the fate of these substances in aquatic systems. nih.gov For the related compound diuron, photolysis in aqueous solutions leads to the formation of various photoproducts. The primary transformation involves the substitution of a chlorine atom by a hydroxyl (OH) group. psu.edu A notable wavelength effect is observed; irradiation at 254 nm primarily results in the formation of 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, while light at 365 nm predominantly yields 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu
The presence of other substances in the water can accelerate photodegradation. Natural substances like iron oxides and humic acid, as well as photosensitizers such as potassium nitrate (B79036) (KNO₃) and hydrogen peroxide (H₂O₂), can enhance the breakdown of these herbicides. nih.govcerist.dz For instance, the photodegradation of the herbicide flucetosulfuron, which can be slow in pure water, is significantly faster in the presence of a photocatalyst like titanium dioxide (TiO₂) or photosensitizers. nih.gov Similarly, the presence of oxalic acid can greatly improve the degradation of linuron (B1675549) in the presence of natural iron oxide by forming dissolved and adsorbed iron-oxalate complexes that are sensitive to light. cerist.dz These findings suggest that the photodegradation of 1,3-Bis(3,4-dichlorophenyl)urea in natural waters is likely a complex process, influenced by the water's composition.
Influence of Environmental Factors on Degradation Rates
Several environmental factors, including pH, temperature, and light, play a crucial role in the degradation rates of phenylurea herbicides and their analogues.
pH: The pH of the medium can significantly affect degradation. For diuron, hydrolysis is promoted by both acidic and alkaline conditions. regulations.gov In the case of sulfonylurea herbicides, which are weak acids, an increase in pH generally leads to an increase in the effective concentration (EC50) values, indicating lower toxicity and potentially slower uptake and degradation. dtu.dk For the photodegradation of linuron in the presence of iron oxide and oxalate, the optimal pH range for degradation was found to be between 2 and 3. cerist.dz
Temperature: Temperature influences the rate of chemical reactions and microbial activity. Increased temperature generally leads to decreased adsorption of herbicides like simazine (B1681756) and atrazine (B1667683) to soil, which could make them more available for degradation. researchgate.net Conversely, lower temperatures can slow down the metabolism of organisms, as seen with the reduced growth rate of Lemna gibba at 15°C compared to 24°C, which could in turn affect biodegradation rates. dtu.dk Diuron is reported to be stable at normal temperatures but decomposes at 180-190°C. regulations.gov
Light: Light is a direct driver of photodegradation. The intensity and wavelength of light influence the rate and pathway of degradation. nih.govpsu.edu The introduction of a light/dark cycle, however, did not show a clear trend in toxicity changes for certain sulfonylurea herbicides. dtu.dk For some triazine herbicides, photodegradation is a key transformation process. researchgate.net
| Environmental Factor | Influence on Degradation of Phenylurea Analogues | Source(s) |
| pH | Hydrolysis of diuron is enhanced in acidic and alkaline conditions. | regulations.gov |
| Optimal photodegradation of linuron with iron oxide/oxalate occurs at pH 2-3. | cerist.dz | |
| Increased pH can decrease the uptake and toxicity of sulfonylurea herbicides. | dtu.dk | |
| Temperature | Higher temperatures can decrease soil adsorption, potentially increasing availability for degradation. | researchgate.net |
| Lower temperatures can slow down metabolic processes in aquatic plants. | dtu.dk | |
| Diuron decomposes at 180-190°C. | regulations.gov | |
| Light | A primary driver for photodegradation; wavelength affects the transformation products of diuron. | psu.edu |
| Presence of photocatalysts and photosensitizers enhances light-induced degradation. | nih.gov |
Environmental Persistence and Mobility in Different Media
The persistence and movement of 1,3-Bis(3,4-dichlorophenyl)urea in the environment are dictated by its physical and chemical properties and its interactions with soil, water, and air.
Sorption to Soil Organic Matter
Sorption to soil particles, particularly organic matter and clay, is a critical process that affects the mobility and availability of phenylurea herbicides. For the structurally similar herbicide diuron, studies have shown that between 40% and 60% of the applied amount was adsorbed by soils. asianindexing.com The sorption capacity is dependent on the total colloidal fraction of the soil, which includes organic matter and clay. asianindexing.compjsir.org An increase in organic matter or clay content generally leads to increased adsorption. researchgate.net Research has demonstrated a high positive correlation between soil organic matter content and the amount of herbicide required to cause a 50% reduction in plant growth, indicating that organic matter reduces the herbicide's bioavailability. researchgate.net This suggests that 1,3-Bis(3,4-dichlorophenyl)urea is likely to be significantly adsorbed in soils with high organic matter content, reducing its movement. dss.go.th
| Soil Component | Effect on Sorption of Diuron (Analogue) | Source(s) |
| Organic Matter | High positive correlation with increased adsorption. | researchgate.net |
| Clay Content | Increased clay content is associated with increased adsorption. | researchgate.net |
| Colloidal Fraction | Sorption capacity depends on the total colloidal fraction (organic matter + clay). | asianindexing.compjsir.org |
Leaching Potential to Groundwater
The potential for a chemical to move through the soil profile and reach groundwater is known as its leaching potential. This is influenced by the compound's properties (like solubility and persistence) and soil characteristics. wa.gov Diuron is considered to be mobile and has the potential to leach into groundwater. regulations.gov Its degradation product, 1-(3,4-dichlorophenyl)-3-methylurea (B119341), has a calculated GUS (Groundwater Ubiquity Score) leaching potential index of 2.17, placing it in a transition state for leaching potential. herts.ac.uk Various models and indices, such as LPI, PLP, and GUS, are used to estimate the leaching risk of pesticides based on properties like soil sorption coefficient (Koc) and half-life (t½). researchgate.net Given the mobility of the related compound diuron, there is a potential risk of groundwater contamination by 1,3-Bis(3,4-dichlorophenyl)urea, particularly in sandy soils with low organic matter. regulations.govwa.gov However, extensive monitoring for the fumigant 1,3-dichloropropene (B49464) in high-use areas has shown a very low detection rate in groundwater, suggesting that high volatility and rapid degradation can limit groundwater contamination even for mobile compounds. researchgate.net
Volatilization from Surfaces
Volatilization, the process of a chemical turning into a vapor from a surface, is another potential pathway for environmental transport. For diuron, volatilization is considered to be an insignificant dissipation pathway. psu.edu This is due to its low vapor pressure and low Henry's Law constant, which indicates a low tendency to partition from water to air. psu.edu While data for 1-(3,4-dichlorophenyl)-3-methylurea is not available, the properties of diuron suggest that volatilization of 1,3-Bis(3,4-dichlorophenyl)urea from soil or plant surfaces is likely to be minimal. psu.eduherts.ac.uk
Comparative Environmental Fate Studies with Structurally Similar Compounds (e.g., Diuron)
The environmental fate of 1,3-Bis(3,4-dichlorophenyl)urea can be largely inferred from studies on its close analogue, diuron [N-(3,4-dichlorophenyl)-N,N-dimethylurea]. psu.edu Microbial degradation is a primary mechanism for the dissipation of diuron in both soil and aquatic environments. psu.edu The aerobic biodegradation pathway for diuron is well-established and proceeds through successive N-demethylation steps to form N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), followed by 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), and finally 3,4-dichloroaniline (DCA). psu.eduregulations.gov DCPU is a known environmental transformation product of both diuron and linuron. nih.gov
Under anaerobic conditions, such as in some pond sediments, reductive dechlorination can occur, leading to different metabolites like N-(3-chlorophenyl)-N-methylurea. psu.eduregulations.gov The degradation products of diuron can sometimes be more toxic than the parent compound, which is a significant concern in environmental risk assessment. researchgate.net Given the structural similarity, it is highly probable that 1,3-Bis(3,4-dichlorophenyl)urea undergoes similar degradation pathways, although the initial steps would differ due to the presence of a second dichlorophenyl group instead of methyl groups. The central urea linkage is a likely point of initial cleavage, potentially yielding 3,4-dichloroaniline.
Applications and Future Research Prospects of 1,3 Bis 3,4 Dichlorophenyl Urea in Specialized Fields
Potential in Agricultural Applications (beyond general herbicidal action, focusing on specific mechanisms)
The primary agricultural application of 1,3-Bis(3,4-dichlorophenyl)urea stems from its function as a powerful and specific inhibitor of photosynthesis. researchgate.netnih.gov Its herbicidal action targets Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. researchgate.netnih.gov
The specific mechanism involves the binding of the Diuron (B1670789) molecule to the D1 protein within PSII. nih.gov This binding action occurs at the Qb binding niche on the thylakoid membrane, effectively blocking the electron transfer from the primary quinone acceptor (Qa) to the secondary quinone acceptor (Qb). frontiersin.org This interruption halts the linear electron flow, which in turn prevents the production of essential energy-carrying molecules like Adenosine Triphosphate (ATP) and the release of oxygen. frontiersin.orgnih.gov The blockage of electron transport leads to an over-reduction of the PSII reaction center, causing photooxidative damage, the degradation of photosynthetic pigments, and ultimately, cell death.
This targeted action results in visible symptoms in susceptible plants, such as chlorosis (yellowing of leaves) and necrosis (tissue death), typically leading to the plant's demise within a short period. researchgate.net Research has demonstrated these effects across various plant species. For instance, studies on soybean cultivars (Glycine max L. cv. Clark and Crawford) showed high sensitivity to low concentrations of Diuron. researchgate.net Similarly, its impact on aquatic flora, such as tropical seagrasses, has been documented, with significant declines in photosynthetic efficiency observed at various concentrations. researchgate.netuq.edu.au
Interactive Table: Effect of Diuron on Photosynthetic Efficiency in Tropical Seagrass
| Species | Diuron Concentration (μg/l) | Exposure Time | Effect on Effective Quantum Yield (ΔF/Fm′) | Reference |
|---|---|---|---|---|
| Cymodocea serrulata | 10 and 100 | 2 hours | Decline | uq.edu.au |
| Halophila ovalis | 10 and 100 | 2 hours | Decline | uq.edu.au |
| Zostera capricorni | 10 and 100 | 2 hours | Decline | uq.edu.au |
| Halophila ovalis | 0.1 and 1.0 | 24 hours | Decline | uq.edu.au |
| Halophila ovalis | 0.1 - 100 | 5 days | Significantly depressed | uq.edu.au |
| Zostera capricorni | 0.1 - 100 | 5 days | Significantly depressed | uq.edu.au |
Exploration in Materials Science for Supramolecular Structures
The molecular architecture of 1,3-Bis(3,4-dichlorophenyl)urea presents intriguing possibilities for the field of materials science, particularly in the construction of supramolecular assemblies. Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. ucsb.edu The urea (B33335) functional group within the Diuron structure is a key player in this context, acting as a robust and predictable unit for self-assembly.
The urea moiety possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). nih.gov This dual functionality allows for the formation of strong and directional hydrogen bonds, which are fundamental to the process of crystal engineering—the design and synthesis of crystalline solids with desired properties. ucsb.edursc.org These interactions can guide the self-assembly of molecules into well-defined, repeating patterns, such as one-dimensional tapes or two-dimensional sheets, which then stack to form a three-dimensional crystal lattice.
Beyond simple crystals, these hydrogen bonding motifs are being explored for the creation of more complex functional materials. The principles of self-assembly driven by urea groups can be extended to form:
Gels: Supramolecular gels can be formed when molecules assemble into long, entangled fibrous networks that immobilize a solvent. The directional hydrogen bonding of the urea group is highly effective in creating these one-dimensional fibers. sc.edu
Capsules: Nanoscale capsules can be self-assembled from bowl-shaped molecules (cavitands) that dimerize to encapsulate guest molecules. rsc.org While not yet demonstrated with Diuron itself, the urea group is a recognized component in designing molecules that can form such host-guest systems, often held together by a seam of hydrogen bonds. scispace.com The dichlorophenyl groups could further stabilize these structures through weaker interactions like halogen bonding or π-π stacking. mdpi.com
The exploration of these structures opens avenues for applications in molecular transport, catalysis, and drug delivery. rsc.org
Biomedical Research
While Diuron is primarily known as a herbicide, its core structure and that of its analogs are subjects of biomedical research. Studies investigate the interaction of these compounds with biological systems at the molecular level, revealing potential for therapeutic development.
A notable example is the investigation of a closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), which has shown anti-cancer activity. nih.govnih.gov Research on this analog demonstrates that the dichlorophenyl urea scaffold can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). nih.govlongdom.org Studies in melanoma and lung cancer cell lines have shown that COH-SR4 can cause cell cycle arrest and modulate critical signaling pathways, such as activating the AMPK pathway, which is involved in cellular energy homeostasis. nih.govnih.gov
Furthermore, direct research on Diuron has explored its interaction with human hemoglobin, indicating that it can bind to this vital protein and induce conformational changes. bmmj.org Other studies using the nematode C. elegans as a model organism have examined the toxic mechanisms of Diuron and its metabolites, such as 3,4-dichloroaniline (B118046) (DCA). nih.gov These investigations suggest that the compound can impair mitochondrial function, which is a key aspect of cellular metabolism. nih.gov
Interactive Table: In Vitro Anti-Cancer Activity of COH-SR4 (a Diuron analog)
| Cell Line | Cancer Type | IC50 (μM) | Effect | Reference |
|---|---|---|---|---|
| B16-F0 | Melanoma | ~5 | Decreased survival, inhibited clonogenic potential, induced apoptosis | nih.gov |
| A2058 | Melanoma | ~5 | Decreased survival, inhibited clonogenic potential, induced apoptosis | nih.gov |
Development of Analytical Methodologies for Detection and Quantification in Complex Matrices
Given its widespread use and environmental persistence, the development of sensitive and reliable analytical methods for detecting and quantifying 1,3-Bis(3,4-dichlorophenyl)urea in various complex samples is crucial for monitoring and regulatory purposes. europa.eu Researchers have established several robust techniques for its analysis in matrices such as water, soil, and agricultural products. researchgate.netusgs.gov
The predominant methods involve chromatography coupled with advanced detection systems:
High-Performance Liquid Chromatography (HPLC): Often paired with an ultraviolet (UV) detector, HPLC-UV is a common technique for quantifying Diuron. researchgate.net
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method used for detecting trace levels of Diuron and its degradation products. usgs.govusgs.govepa.gov It provides confirmation of the analyte's identity through its mass-to-charge ratio and fragmentation patterns.
Effective analysis also relies on efficient sample preparation to extract the compound from the matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netusgs.gov The choice of method depends on the sample type, with specific protocols developed for fatty matrices like palm oil, as well as for water and soil. researchgate.net
In addition to chromatographic methods, immunoassays offer a rapid and sensitive screening alternative. Time-resolved fluorescence immunoassay (TR-FIA), for example, has been developed for the ultrasensitive detection of Diuron in water samples, achieving detection limits below the regulatory thresholds set by the European Community. nih.gov
Interactive Table: Analytical Methods for Diuron Detection
| Analytical Technique | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|---|
| HPLC-UV | Palm Oil | Liquid-Liquid Extraction (LLE) | LOD: 0.004 μg/mL, LOQ: 0.013 μg/mL | researchgate.net |
| LC/MS/MS | Water | Solid-Phase Extraction (SPE) | MDL: 3.0 - 6.2 ng/L | usgs.govusgs.gov |
| LC/MS/MS | Water | Solid-Phase Extraction (SPE) | Target LOQ: 0.05 µg/L | epa.gov |
| HPLC-UV | Water | Liquid-Liquid Extraction (LLE) | Not specified | researchgate.net |
| GC-MS | Soil | Liquid-Solid Extraction | LOD: 0.2 - 1.4 ng/g, LOQ: 1.4 - 2.0 ng/g | researchgate.net |
Synthesis of Novel Derivatives with Enhanced or Modified Activities
The diaryl urea scaffold of 1,3-Bis(3,4-dichlorophenyl)urea serves as a valuable starting point for the synthesis of novel derivatives with potentially enhanced or modified biological activities. The field of medicinal chemistry has shown that small modifications to a core structure can lead to significant changes in a compound's function.
Several diaryl urea derivatives are already in clinical use or trials as anticancer agents, such as sorafenib (B1663141) and regorafenib. nih.gov Inspired by these successes, researchers are designing and synthesizing new analogs. One approach involves replacing parts of a known active molecule with different chemical groups. For instance, novel derivatives have been created by replacing the pyridyl carboxamide group of sorafenib with a quinoxalindione moiety, while retaining the core diaryl urea structure. nih.gov
The general synthesis of such derivatives often involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.gov For example, the anticancer agent COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) was synthesized by reacting 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate. nih.gov
Furthermore, modifications to the urea group itself can yield compounds with different properties. The synthesis of 1,3-bis(3,4-dichlorophenyl) thiourea (B124793), where the oxygen atom of the urea is replaced by sulfur, resulted in a derivative with significant antioxidant activity. mdpi.com This demonstrates the versatility of the core structure for developing compounds with a wide range of potential applications, from agriculture to medicine.
Interactive Table: Synthesized Derivatives and Their Activities
| Derivative Name | Core Structure Modification | Potential/Tested Activity | Reference |
|---|---|---|---|
| 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylureas | Replacement of pyridyl carboxamide in sorafenib scaffold with quinoxalindione | Anticancer | nih.gov |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Isomer of Diuron (3,5-dichloro vs 3,4-dichloro substitution) | Anticancer (melanoma, lung cancer) | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1,3-bis(3,4-dichlorophenyl)urea, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via urea coupling between 3,4-dichlorophenyl isocyanate and 3,4-dichloroaniline in dichloromethane under inert nitrogen atmosphere. Key optimization steps include:
- Catalyst Screening : Testing bases like triethylamine to accelerate urea bond formation.
- Temperature Control : Maintaining ambient temperature (20–25°C) to minimize side reactions.
- Solvent Selection : Using aprotic solvents (e.g., DCM or THF) to enhance solubility of aromatic intermediates.
Post-reaction, the product is filtered, washed with solvent, and dried in vacuo. Yield improvements (up to 82%) are achieved by stoichiometric precision and extended reaction times (~19 hours) .
Q. How can researchers characterize the purity and structural integrity of 1,3-bis(3,4-dichlorophenyl)urea?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Spectroscopy :
- NMR : H and C NMR in DMSO-d6 confirm urea linkage (δ ~9.35 ppm for NH protons) and aromatic substitution patterns .
- HRMS : Exact mass analysis (e.g., m/z 348.9278) validates molecular composition.
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms orthorhombic packing (space group P212121) for structural validation .
Q. What are the primary applications of 1,3-bis(3,4-dichlorophenyl)urea in materials science?
- Methodological Answer : The compound’s urea linkage and aromatic chlorination enable:
- Polymer Synthesis : As a monomer for polyurea networks with high thermal stability.
- Organic Semiconductors : Incorporation into π-conjugated systems for charge transport studies.
- Surface Functionalization : Grafting onto gold surfaces via aryl layers for sensor development .
Advanced Research Questions
Q. How does 1,3-bis(3,4-dichlorophenyl)urea interact with biological systems, and what experimental models are suitable for toxicity profiling?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assays in human cell lines (e.g., HepG2) to assess IC50 values.
- Oxidative Stress : Measurement of ROS levels using fluorescent probes (e.g., DCFH-DA).
- Metabolic Pathway Analysis : LC-MS/MS identifies metabolites like 3,4-dichloroaniline in fungal biodegradation studies .
- Comparative Toxicology : Parallel testing with Diuron (structurally analogous herbicide) to evaluate shared metabolic pathways and ecotoxicological impacts .
Q. What analytical challenges arise in detecting 1,3-bis(3,4-dichlorophenyl)urea in environmental matrices, and how can they be resolved?
- Methodological Answer :
- Sample Preparation : Solid-phase microextraction (SPME) for preconcentration from water or soil.
- Detection Techniques :
- GC-ECD : For chlorinated aromatic fragments (LOD ~0.1 ppb).
- HPLC-MS/MS : MRM transitions (e.g., m/z 345 → 162) enhance specificity in complex matrices.
- Interference Mitigation : Use of isotope-labeled internal standards (e.g., C6-analogues) to correct matrix effects .
Q. How can computational chemistry aid in predicting the environmental persistence of 1,3-bis(3,4-dichlorophenyl)urea?
- Methodological Answer :
- QSAR Modeling : Correlating logP (calculated ~3.8) with biodegradation half-lives.
- DFT Calculations : Analyzing electron density maps to predict hydrolysis susceptibility at the urea bond.
- Molecular Dynamics : Simulating adsorption onto soil organic matter to assess mobility .
Q. What contradictions exist in reported toxicity data for this compound, and how can they be addressed experimentally?
- Methodological Answer : Discrepancies in algal vs. mammalian toxicity (e.g., high algal toxicity vs. moderate mammalian LC50) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
